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Compound of Interest

1-Bromo-2-methyl-3,5-
Compound Name:
dinitrobenzene

Cat. No.: B093170

An In-depth Technical Guide to 1-Bromo-2-
methyl-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-
Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1), a substituted aromatic
compound with significant potential as a versatile intermediate in organic synthesis. Given the
specialized nature of this molecule, this document synthesizes available data, draws logical
inferences from structurally related compounds, and presents a scientific framework for its
utilization in research and development.

Core Molecular Identity and Physicochemical Profile

1-Bromo-2-methyl-3,5-dinitrobenzene is a poly-substituted benzene ring, featuring a bromine
atom, a methyl group, and two nitro groups. This unique arrangement of electron-withdrawing
(nitro, bromo) and electron-donating (methyl) groups dictates its chemical reactivity and
physical characteristics.

Structural Representation
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The structural formula and connectivity of 1-Bromo-2-methyl-3,5-dinitrobenzene are depicted

below.

Caption: 2D structure of 1-Bromo-2-methyl-3,5-dinitrobenzene.

Key Physicochemical Data

The following table summarizes the known and estimated physical properties of this compound.
It is important to note that while some data is reported for this specific molecule, other values
are inferred from closely related analogs due to a lack of comprehensive experimental data in
the public domain.
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Property Value Source | Notes
CAS Number 18242-38-1 [1][2]
Molecular Formula C7HsBrN20a4 [1][2]
Molecular Weight 261.03 g/mol [1112][3]
Appearance Solid [3]
Not explicitly reported.
Expected to be a solid with a
) ) defined melting point, similar to
Melting Point ) Inferred
related compounds like 1-
Bromo-2,4-dinitrobenzene (71-
73 °C).[4]
Boiling Point 331.2 £ 37.0 °C at 760 mmHg [1]
Density 1.8+ 0.1 g/cm3 [1]
Expected to have low solubility
in water and good solubility in
common organic solvents like
- acetone, DMSO, and
Solubility ] Inferred
chlorinated solvents. The
related 1-bromo-3,5-
dinitrobenzene is slightly
soluble in water.[5]
Flash Point 154.1 +26.5°C [1]

Vapor Pressure

0.0 £ 0.7 mmHg at 25°C

[1]

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Bromo-2-methyl-3,5-dinitrobenzene are not readily

available, its spectral characteristics can be predicted based on its structure and data from

analogous compounds. This predictive analysis is crucial for researchers in identifying and

characterizing this molecule during synthesis and subsequent reactions.

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.chemsrc.com/en/cas/18242-38-1_589594.html
https://www.guidechem.com/encyclopedia/1-bromo-2-methyl-3-5-dinitrobe-dic225507.html
https://www.chemsrc.com/en/cas/18242-38-1_589594.html
https://www.guidechem.com/encyclopedia/1-bromo-2-methyl-3-5-dinitrobe-dic225507.html
https://www.chemsrc.com/en/cas/18242-38-1_589594.html
https://www.guidechem.com/encyclopedia/1-bromo-2-methyl-3-5-dinitrobe-dic225507.html
https://www.sytracks.com/product/st219
https://www.sytracks.com/product/st219
https://www.sigmaaldrich.com/HK/zh/product/aldrich/262226
https://www.chemsrc.com/en/cas/18242-38-1_589594.html
https://www.chemsrc.com/en/cas/18242-38-1_589594.html
https://www.fishersci.com/shop/products/1-bromo-3-5-dinitrobenzene-98-thermo-scientific/AAH6677403
https://www.chemsrc.com/en/cas/18242-38-1_589594.html
https://www.chemsrc.com/en/cas/18242-38-1_589594.html
https://www.benchchem.com/product/b093170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl group.

o Aromatic Protons: Two signals are expected in the aromatic region (typically & 7.0-9.0 ppm).

Due to the asymmetrical substitution pattern, these protons are not chemically equivalent

and would likely appear as doublets, with potential long-range coupling. The strong electron-

withdrawing effect of the two nitro groups will shift these protons significantly downfield.

o Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected,

likely in the range of 6 2.3-2.7 ppm.

3C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insights into the carbon framework.

e Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons due to the
lack of symmetry. The carbons bearing the nitro groups will be significantly deshielded
(shifted downfield). The carbon attached to the bromine will also show a characteristic shift.

o Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region
(typically & 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.

» N-O Stretching: Strong, sharp absorption bands are expected for the asymmetric and
symmetric stretching of the nitro groups, typically around 1520-1560 cm~* and 1340-1370
cm™1, respectively.

e C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm~1.

o C-Br Stretching: A weaker absorption in the fingerprint region (below 1000 cm~1) can be
attributed to the C-Br bond.

Mass Spectrometry
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The mass spectrum will show a characteristic isotopic pattern for bromine.

e Molecular lon Peak (M*): A prominent molecular ion peak should be observed at m/z 260
and 262, with a relative intensity ratio of approximately 1:1, which is characteristic of a
compound containing one bromine atom.

» Fragmentation: Common fragmentation patterns would involve the loss of NO2, NO, and the
bromine atom.

Chemical Properties and Reactivity

The reactivity of 1-Bromo-2-methyl-3,5-dinitrobenzene is governed by the interplay of its
functional groups. The two nitro groups are powerful electron-withdrawing groups, which
strongly activate the benzene ring towards nucleophilic aromatic substitution (SnAr).

Nucleophilic Aromatic Substitution (SnAr)

The primary mode of reactivity for this compound is expected to be SnAr. The positions ortho
and para to the nitro groups are highly activated. In this molecule, the bromine atom is a good
leaving group and is situated in a position activated by both nitro groups.

e Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving
the formation of a resonance-stabilized Meisenheimer complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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